4,5-Dichloro-2-fluorophenol
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Overview
Description
4,5-Dichloro-2-fluorophenol is an organic compound with the molecular formula C6H3Cl2FO. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 5 are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-fluorophenol can be achieved through several methods. One common approach involves the halogenation of 2-fluorophenol. This process typically includes the use of chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions on the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic halogenation. This method ensures higher yields and purity of the final product. The use of catalysts like palladium or nickel can facilitate the halogenation process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of simpler phenolic compounds.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4,5-Dichloro-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which 4,5-Dichloro-2-fluorophenol exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include oxidative stress responses and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenol: A simpler fluorinated phenol with only one fluorine atom.
4-Chloro-2-fluorophenol: Similar structure but with only one chlorine atom
Uniqueness
4,5-Dichloro-2-fluorophenol is unique due to the presence of both chlorine and fluorine atoms on the phenol ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
4,5-dichloro-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAARVIAXRMMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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